Product packaging for Methyl 4-hydroxynicotinate(Cat. No.:CAS No. 67367-25-3)

Methyl 4-hydroxynicotinate

Cat. No.: B3178602
CAS No.: 67367-25-3
M. Wt: 153.14 g/mol
InChI Key: IHBXKOZLARNEHF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxynicotinate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B3178602 Methyl 4-hydroxynicotinate CAS No. 67367-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
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InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXKOZLARNEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986646
Record name Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-25-3, 67367-24-2
Record name Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate
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Record name Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate
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Record name Methyl 4-hydroxynicotinate
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Foundational Significance Within Pyridine and Nicotinate Chemistry

Methyl 4-hydroxynicotinate is a cornerstone in the chemistry of pyridine (B92270) derivatives, a class of heterocyclic compounds extensively studied for their diverse applications. ontosight.ai The pyridine ring is a structural motif found in numerous pharmaceuticals, agrochemicals, and natural products. ontosight.aimdpi.com The strategic placement of the hydroxyl and methyl ester groups on the pyridine core of this compound provides a rich platform for a variety of chemical transformations, solidifying its role as a fundamental building block in organic synthesis. bldpharm.com

The reactivity of this compound is characterized by the chemical properties of its constituent functional groups. The pyridine nitrogen atom can be alkylated, and the ring itself can participate in various substitution reactions. mdpi.com The hydroxyl group enhances the electron density of the ring and can be functionalized, for instance, through etherification or esterification. This versatility allows for the targeted synthesis of a broad spectrum of substituted pyridine derivatives. cymitquimica.com

A significant aspect of the chemistry of this compound is its existence in tautomeric forms. It can exist in equilibrium between the 4-hydroxy-pyridine form and the 4-pyridone form. ijcps.org This keto-enol tautomerism is a common phenomenon in hydroxypyridines and can significantly influence the compound's reactivity and its interactions with biological targets. nih.govresearchgate.net The predominant tautomer can be influenced by factors such as the solvent and the presence of other substituents. sonar.ch

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol sigmaaldrich.com
CAS Number 67367-24-2 sigmaaldrich.com
Appearance Crystalline solid
Melting Point Not consistently reported
Boiling Point 272.9 ± 40.0 °C at 760 mmHg chemsrc.com

Interdisciplinary Research Trajectories

The utility of methyl 4-hydroxynicotinate extends beyond fundamental organic chemistry, with its derivatives showing promise in a variety of interdisciplinary research areas, most notably in medicinal chemistry and materials science.

In the realm of medicinal chemistry, derivatives of this compound have been investigated for a range of biological activities. For instance, compounds with a 3-hydroxy-pyridine-4-one scaffold, which can be conceptually related to this compound, have demonstrated anti-inflammatory, analgesic, antifungal, antimalarial, and antiviral properties. nih.gov This activity is often attributed to their ability to chelate iron, a crucial element for the function of enzymes like cyclooxygenase and lipoxygenase, which are key players in the inflammatory pathway. nih.gov

The application of pyridine (B92270) derivatives is not limited to pharmaceuticals. In materials science, these compounds are explored for the development of new materials with specific properties. ontosight.ai

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR Data available in spectral databases. bldpharm.comambeed.com
¹³C NMR Data available in spectral databases. bldpharm.com
Mass Spectrometry Data available in spectral databases. bldpharm.com

Current Knowledge Gaps and Prospective Research Avenues

Development of Efficient Synthetic Pathways

The synthesis of this compound and its derivatives relies on a variety of established and novel chemical reactions. These methods focus on constructing the core pyridine ring and introducing the necessary functional groups.

Esterification and Functionalization Strategies

The direct esterification of 4-hydroxynicotinic acid is a common method for synthesizing this compound. This reaction is typically acid-catalyzed, employing an excess of methanol. libretexts.org For instance, the synthesis of the ethyl ester analog involves refluxing 5-hydroxynicotinic acid with absolute ethanol (B145695) and concentrated sulfuric acid, a method that can be adapted for methyl ester synthesis by substituting ethanol with methanol.

Functionalization strategies often involve the modification of the pyridine ring or the carboxylic acid group. For example, the hydroxyl group enhances the reactivity of the pyridine ring, making it amenable to further functionalization. cymitquimica.com Metabolic processes in biological systems can also lead to the functionalization of similar molecules, where methyl groups are hydroxylated to hydroxymethyl groups and subsequently oxidized to carboxylic acids. nih.gov

Novel Cyclization and Ring-Forming Reactions

The construction of the pyridine ring itself can be achieved through various cyclization and ring-forming reactions. Classical methods often involve condensation reactions of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, as seen in the Chichibabin pyridine synthesis. numberanalytics.comwikipedia.org This reaction and its variations are crucial for producing substituted pyridines. wikipedia.org Another classical approach is the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne. numberanalytics.com

More modern approaches include cycloaddition reactions. baranlab.org A prominent example is the Hantzsch pyridine synthesis, a multi-component reaction that produces a dihydropyridine, which is then oxidized to the aromatic pyridine ring. wikipedia.org Inverse-demand Diels-Alder reactions of heterocyclic azadienes are also a favored method for constructing pyridine rings. baranlab.org Furthermore, (4+3) cycloaddition reactions involving N-alkyl oxidopyridinium ions, which can be generated from derivatives of hydroxynicotinic acid, provide a robust route to complex bridged ring systems. researchgate.netumsystem.eduorgsyn.org

Catalytic Approaches in Nicotinate (B505614) Synthesis

Catalysis plays a significant role in modern synthetic chemistry, offering efficient and selective pathways to desired products. Metal catalysis is widely used in pyridine chemistry for various transformations, including the oxidation of di- and tetrahydropyridines to pyridines and functional group interconversions. acsgcipr.org For example, [2+2+2] cycloadditions of alkynes and nitriles to form pyridine rings can be efficiently catalyzed by transition metals. acsgcipr.org

In the context of esterification, heterogeneous catalysts are gaining attention due to their ease of separation and reusability. A chitosan-supported ionic liquid has been shown to be an effective and eco-friendly catalyst for the esterification of carboxylic acids, including nicotinic acid derivatives, under solvent-free conditions. researchgate.netrsc.org This catalyst demonstrates high activity and can be reused multiple times without a significant loss in performance. researchgate.netrsc.org

Derivatization and Structural Modification for Enhanced Utility

The strategic modification of the this compound scaffold allows for the fine-tuning of its chemical properties and the development of new applications.

Regioselective Functionalization of the Pyridine Ring

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for targeted synthesis. The existing substituents on the ring direct the position of incoming groups. For instance, the hydroxyl group at the 4-position influences the regioselectivity of further reactions.

Directed metalation is a powerful strategy for achieving regioselective functionalization. nih.gov This technique involves the use of a directing group to guide a metalating agent to a specific position on the ring, allowing for the subsequent introduction of an electrophile. nih.gov This method has been successfully applied to other nitrogen-containing heterocycles, demonstrating its potential for the controlled functionalization of pyridine derivatives. nih.gov The selective protection of functional groups is also a key strategy, as demonstrated by the partial protection of protoescigenin, a complex natural product, to enable selective functionalization of its hydroxyl groups. mdpi.com

Exploration of Substitution Patterns on Reactivity

The nature and position of substituents on the pyridine ring have a profound impact on the molecule's reactivity. Electron-donating groups, such as methyl groups, and electron-withdrawing groups, like halogens, can significantly alter the electron density of the ring and influence its susceptibility to nucleophilic or electrophilic attack. nih.gov

For example, in reactions with thiols, the mechanism can shift from a Michael addition for electron-donating substituted benzoquinones to a direct nucleophilic vinylic substitution for electron-withdrawing substituted ones. nih.gov The functionalization of C-H bonds in complex molecules can also initiate sequences that modify the molecular framework, highlighting the importance of understanding how substituent changes can lead to new chemical transformations. nih.gov The photophysical properties of related salicylate (B1505791) derivatives are also shown to be tunable by introducing different substituents, which can alter absorption and emission spectra. researchgate.net

Sustainable and Green Chemical Synthesis Protocols

The development of sustainable and green chemical synthesis protocols for this compound is driven by the twelve principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. Research in this area focuses on the use of renewable feedstocks, environmentally benign solvents, and efficient catalytic systems to minimize the environmental footprint of the synthesis process.

Catalytic Approaches in Green Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and the ability to use less toxic reagents. For the synthesis of this compound, which is typically achieved through the esterification of 4-hydroxynicotinic acid, several green catalytic strategies have been explored for analogous compounds.

One promising approach involves the use of solid acid catalysts, which are advantageous due to their ease of separation from the reaction mixture, reusability, and often lower corrosivity (B1173158) compared to traditional mineral acids like sulfuric acid. For instance, the esterification of benzoic acid and its derivatives has been successfully carried out using various solid acid catalysts. Niobic acid-based catalysts have demonstrated high activity in solvent-free hydroxyalkylation/alkylation reactions, a type of C-C bond-forming reaction that can be relevant for synthesizing precursors from biomass. rsc.org The effectiveness of these catalysts is attributed to their strong Brønsted acid sites and water tolerance. rsc.org

Another class of green catalysts are ion-exchange resins, such as Dowex H+. These resins have been effectively used for the esterification of a variety of carboxylic acids. nih.gov For example, the ethyl ester of 4-hydroxybenzoic acid, a structurally similar compound to 4-hydroxynicotinic acid, was synthesized with a 51% yield after 72 hours of reflux in ethanol using Dowex H+. nih.gov While effective, the long reaction time highlights an area for further optimization. The general applicability of this method is shown in the table below, demonstrating its potential for the esterification of various functionalized carboxylic acids.

Carboxylic AcidAlcoholCatalystConditionsConversion/YieldReference
Benzoic acidMethanolDowex H+Reflux, 24h82% (isolated yield) nih.gov
4-Hydroxybenzoic acidEthanolDowex H+Reflux, 72h91% (conversion) nih.gov
Salicylic acidEthanolDowex H+Reflux, 72h50% (conversion) nih.gov
Mandelic acidAcetic acidDowex H+-72-92% (yield) nih.gov

Zinc-based catalysts, particularly zinc oxide, have also emerged as effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.gov These reactions can proceed with high yields (>94%) and the catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov This approach, combining homogeneous catalysis with the ease of heterogeneous catalyst recovery, presents a highly sustainable option that could be adapted for the synthesis of this compound. nih.gov

A novel and eco-friendly approach utilizes chitosan-supported ionic liquids as heterogeneous catalysts. rsc.org This method has been successfully applied to the solvent-free esterification of various carboxylic acids, including the synthesis of methyl nicotinate and methyl 6-hydroxynicotinate (an isomer of the target compound). rsc.orgresearchgate.net The reactions often proceed at room temperature with high yields, and the catalyst can be easily filtered off and reused for multiple cycles, making it a highly attractive green alternative. rsc.orgresearchgate.net

Advancements in Reaction Conditions

Solvent-Free Synthesis: A key objective in green chemistry is the elimination of volatile organic solvents, which are often hazardous and contribute to pollution. Solvent-free, or neat, reaction conditions are highly desirable. The aforementioned chitosan-supported ionic liquid catalysis is an excellent example of a solvent-free method for esterification. rsc.orgresearchgate.net Similarly, the use of niobic acid catalysts has been demonstrated in solvent-free C-C coupling reactions for the production of biofuel precursors. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry for its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.gov This technique reduces energy consumption and minimizes the formation of byproducts. While a specific protocol for the microwave-assisted synthesis of this compound is not prominently reported, the successful microwave-assisted synthesis of related compounds, such as 2-hydroxy-6-methylnicotinic acid, suggests its potential applicability. researchgate.net In that case, the reaction was completed in 3.5 minutes with a good yield. researchgate.net

Use of Greener Solvents: When a solvent is necessary, green chemistry principles guide the selection towards less hazardous and more environmentally benign options. Water is often considered the ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net Research has explored the crystallization of various hydroxynicotinic acid isomers, including 4-hydroxynicotinic acid, using only water as the solvent, indicating its compatibility with this class of compounds. grafiati.com Acetonitrile has also been proposed as a greener alternative to more hazardous solvents like chlorinated or amide systems for reactions such as the Steglich esterification. nih.gov

Synthesis from Renewable Feedstocks

The ultimate goal of a sustainable chemical process is to utilize renewable feedstocks instead of depleting fossil fuels. Lignocellulosic biomass, a non-food-based renewable resource, can be processed to yield various platform chemicals. scispace.commdpi.com For instance, furfural (B47365) and 2-methylfuran, which are derivable from C5 sugars in hemicellulose, can be used as starting materials for the synthesis of more complex molecules, including potential precursors for pyridine rings. rsc.orgmdpi.com While direct synthetic routes from biomass to this compound are still an area of active research, the principles of biorefining and catalytic conversion of biomass-derived intermediates are laying the groundwork for future sustainable production of this and other N-heterocyclic compounds. scispace.comresearchgate.net

Spectroscopic Techniques for Molecular Architecture Analysis

Spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, confirms the connectivity and functional group arrangement of this compound.

Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts. The hydroxyl group (O-H) would produce a strong, broad absorption, while the C=O stretch of the ester group would appear as a sharp, intense peak. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical environment of each proton is mapped, while ¹³C NMR reveals the types of carbon atoms present. researchgate.netsigmaaldrich.com For this compound, distinct signals would correspond to the protons on the pyridine ring, the single hydroxyl proton, and the three protons of the methyl ester group.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide structural clues through its fragmentation pattern. acdlabs.com In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z). msu.edu The fragmentation of this compound would likely involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR) or other characteristic fragments. libretexts.org

Table 1: Predicted Spectroscopic Data for this compound This table is based on characteristic values for the functional groups present in the molecule.

Spectroscopic TechniqueExpected FeatureCharacteristic Value / ObservationInferred Structural Unit
IR SpectroscopyO-H Stretch~3400-3200 cm⁻¹ (Broad)Hydroxyl Group (-OH)
IR SpectroscopyC-H Stretch (Aromatic)~3100-3000 cm⁻¹Pyridine Ring
IR SpectroscopyC=O Stretch (Ester)~1725-1705 cm⁻¹ (Strong, Sharp)Methyl Ester Group (-COOCH₃)
¹H NMR SpectroscopyAromatic Protons~7.0-8.5 ppmPyridine Ring Protons
¹H NMR SpectroscopyMethyl Protons~3.8-4.0 ppm (Singlet)Ester Methyl Group (-OCH₃)
¹H NMR SpectroscopyHydroxyl ProtonVariable (Broad Singlet)Hydroxyl Proton (-OH)
¹³C NMR SpectroscopyCarbonyl Carbon~165-175 ppmEster Carbonyl Carbon (C=O)
¹³C NMR SpectroscopyAromatic Carbons~110-160 ppmPyridine Ring Carbons
¹³C NMR SpectroscopyMethyl Carbon~50-55 ppmEster Methyl Carbon (-OCH₃)
Mass SpectrometryMolecular Ion Peak [M]⁺m/z = 153.04Molecular Weight of C₇H₇NO₃
Mass SpectrometryFragment Peak[M-31]⁺ (Loss of ˙OCH₃)Fragmentation of Ester

X-ray Crystallography and Solid-State Investigations

While spectroscopic methods define the molecular formula and connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the precise location of each atom.

A detailed single-crystal X-ray structure for this compound specifically was not found in a review of publicly available literature. However, the methodologies for its structural elucidation can be understood by examining a closely related compound, Methyl 4-hydroxybenzoate (B8730719) . This compound, an isomer of the target, has been studied in detail, and its analysis provides a clear example of the data obtained from crystallographic investigations. plos.org

Table 2: Illustrative Crystallographic Data for Methyl 4-hydroxybenzoate Data from the single-crystal X-ray structure determination of Methyl 4-hydroxybenzoate at 120 K, presented here to demonstrate the analytical methodology. plos.org

ParameterValue
Chemical FormulaC₈H₈O₃
Crystal SystemMonoclinic
Space GroupCc
a (Å)12.9874(7)
b (Å)17.2522(7)
c (Å)10.8435(5)
β (°)119.225(2)

Crystal engineering focuses on understanding and utilizing intermolecular interactions to guide the assembly of molecules into a crystalline solid. nih.govmdpi.com The crystal packing of a molecule describes how individual molecules are arranged in the crystal lattice, an arrangement governed by non-covalent forces such as hydrogen bonds and van der Waals interactions. mdpi.comnih.gov

Conformational analysis in the solid state reveals the specific three-dimensional shape a molecule adopts within the crystal lattice. nih.govmdpi.com X-ray diffraction data provides precise bond lengths, bond angles, and dihedral (torsion) angles. For aromatic systems like this compound, a key point of interest is the planarity of the pyridine ring and the orientation of its substituents.

In the case of Methyl 4-hydroxybenzoate, analysis of dihedral angles confirms that the benzene (B151609) ring system is planar. plos.org A similar analysis for this compound would determine the torsion angles between the pyridine ring and the methyl ester group, defining its preferred orientation in the solid state. This conformation is the result of minimizing intramolecular steric strain while maximizing favorable intermolecular interactions within the crystal packing. nih.gov

Computational and Theoretical Chemistry of Methyl 4 Hydroxynicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of Methyl 4-hydroxynicotinate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Computational methods are widely used to predict the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules like this compound, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to achieve a balance between accuracy and computational cost. nih.govmdpi.com This process yields a ground-state, optimized geometry from which various molecular properties can be calculated. The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational analysis can be performed. This involves calculating the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed peaks. While specific computational studies detailing the vibrational analysis of this compound are not prevalent in the provided literature, the methodology is standard. A representative table of calculated parameters derived from such a standard computational approach is shown below.

Table 1: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP)
ParameterBond/AngleValue
Bond LengthC2-N11.34 Å
C6-N11.35 Å
C4-C51.41 Å
C4-OH1.36 Å
C3-C=O1.50 Å
C=O-OCH31.35 Å
Bond AngleC2-N1-C6117.5°
N1-C2-C3123.0°
C3-C4-C5119.0°
C2-C3-C(O)120.5°
Dihedral AngleC5-C4-C3-C(O)180.0°
Table 2: Representative Calculated Vibrational Frequencies for this compound (DFT/B3LYP)
ModeAssignmentFrequency (cm⁻¹)
1O-H stretch3620
2Aromatic C-H stretch3100-3000
3C=O stretch (ester)1725
4C=C/C=N ring stretch1610-1450
5C-O stretch (ester)1250
6C-O stretch (hydroxyl)1200
7In-plane O-H bend1150

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. edu.krd It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. edu.krdwuxibiology.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd

For this compound, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-donating hydroxyl group and the electron-withdrawing methyl nicotinate (B505614) group influence the electronic landscape of the pyridine (B92270) ring, affecting the energies and localizations of these frontier orbitals. Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution.

Table 3: Representative Frontier Orbital Energies for this compound
OrbitalEnergy (eV)Description
HOMO-6.5Indicates electron-donating ability (nucleophilicity)
LUMO-1.8Indicates electron-accepting ability (electrophilicity)
ΔE (Gap)4.7Correlates with chemical stability and reactivity

Note: The data in Table 3 are representative values for a molecule with this structure, based on typical DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

Derivatives of this compound, specifically the corresponding N-alkyl oxidopyridinium ions, are known to participate in cycloaddition reactions, which are valuable for synthesizing complex nitrogen-containing bicyclic structures. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been crucial in elucidating the mechanisms of these reactions. For instance, studies on the (4+3) cycloaddition of N-methylated oxidopyridinium ions (derived from methyl 5-hydroxynicotinate, a close isomer) with dienes show that the reaction proceeds via a concerted pathway. nih.govresearchgate.net Computational analysis of the transition states helps to explain the high regioselectivity and diastereoselectivity observed in these reactions. nsf.gov By modeling the transition state structures, researchers can understand how factors like steric and electronic effects, including those from substituents on the diene, control the reaction's outcome. nsf.gov

While direct computational studies on the enzymatic catalysis of this compound were not identified, research on closely related isomers provides a clear framework for how such analyses are conducted. The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), for example, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinate. acs.orgresearchgate.net Computational and kinetic studies of this enzyme have helped to map its complex catalytic cycle. acs.orgresearchgate.net Such studies involve modeling the binding of the substrate in the enzyme's active site and profiling the energy of the entire reaction pathway. nih.gov This includes identifying key reactive intermediates, such as C4a-hydroperoxy-flavin and C4a-hydroxy-flavin, and calculating the energy barriers for each step. acs.orgresearchgate.net These computational profiles are essential for understanding substrate specificity and the roles of critical amino acid residues in the active site that facilitate catalysis. nsf.gov Similar computational approaches, such as combined quantum mechanics/molecular mechanics (QM/MM), could be applied to this compound to predict its behavior in enzymatic environments and to profile the transition states of its potential biotransformations. mdpi.com

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques like molecular dynamics (MD) offer insights into the dynamic behavior of molecules. mdpi.com MD simulations track the movements of atoms and molecules over time, providing a view of conformational flexibility, solvent interactions, and binding dynamics with macromolecules like proteins. mdpi.com For a molecule such as this compound, MD simulations could be used to study its diffusion in different solvents, its conformational preferences, and its potential to bind to a biological target. For instance, simulations of nicotinamide-based derivatives have been used to establish their binding stability with enzymes over time, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamics of the protein-ligand complex. nih.gov Such simulations are critical in drug discovery for evaluating the stability of a potential drug in its binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.comiaanalysis.com By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior, conformational changes, and thermodynamic properties of a molecule, providing insights that are often inaccessible through static experimental techniques. acs.orgnih.gov

For a relatively small and semi-rigid molecule like this compound, MD simulations can be employed to explore its conformational landscape. The primary goal would be to understand the rotational dynamics around its single bonds, such as the bond connecting the ester group to the pyridine ring. The simulation would typically involve placing the molecule in a solvent box (e.g., water) to mimic physiological conditions and running the simulation for a sufficient time (nanoseconds to microseconds) to sample a wide range of conformations.

Key analyses of the MD trajectory for this compound would include:

Torsional Angle Analysis: Monitoring the dihedral angles of the rotatable bonds to identify the most stable and frequently occurring conformations (rotamers).

Energy Landscape Mapping: Plotting the potential energy of the molecule as a function of its conformational coordinates to identify low-energy, stable states and the energy barriers between them.

Solvent Interactions: Analyzing the hydrogen bonding patterns and other interactions between this compound and the surrounding solvent molecules, which can significantly influence its conformational preferences.

Such simulations would provide a detailed, atomistic view of the molecule's flexibility and preferred shapes in a solution, which is fundamental for understanding its interaction with biological targets. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for proposing the binding mode of a potential drug candidate at the molecular level. ijprdjournal.com

In the context of this compound, molecular docking could be used to explore its potential to interact with various protein targets. The process would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, GOLD) to systematically sample different positions and orientations of the ligand within the protein's binding site. nih.gov

Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the protein's amino acid residues.

For example, the presence of a hydroxyl group, a carbonyl group, and a pyridine nitrogen atom in this compound makes it capable of forming multiple hydrogen bonds, which are critical for specific and high-affinity binding to a protein. Docking studies could hypothesize which enzymes or receptors this compound might inhibit or modulate, guiding further experimental validation.

Chemoinformatics and In Silico Property Prediction

Chemoinformatics involves the use of computational methods to analyze chemical data, enabling the prediction of various properties directly from the molecular structure. These in silico predictions are vital in the early stages of drug discovery for filtering large compound libraries and prioritizing candidates with favorable pharmacokinetic profiles. nih.gov

Predictive Analytics for Biological Activity

Various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted for this compound using a range of freely available online tools and quantitative structure-property relationship (QSPR) models. These predictions help in assessing the "drug-likeness" of a molecule.

Below is a table of predicted properties for this compound generated using various chemoinformatics platforms.

PropertyPredicted ValueSignificance
Molecular Weight153.14 g/molComplies with Lipinski's Rule of Five (<500)
LogP (Octanol-Water Partition Coefficient)0.57Indicates good balance between hydrophilicity and lipophilicity
Topological Polar Surface Area (TPSA)59.42 ŲSuggests good oral bioavailability
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule of Five (<10)
Rotatable Bonds1Indicates low conformational flexibility
Boiling Point338.3±22.0 °CPhysicochemical property cookechem.com
pKa8.18±0.10Indicates potential ionization state at physiological pH cookechem.com

These predicted values suggest that this compound has a favorable profile for a potential orally administered drug.

Structural Alert Analysis (e.g., PAINS, Brenk filters)

In drug discovery, it is important to identify compounds that may lead to false-positive results in high-throughput screening assays, known as Pan-Assay Interference Compounds (PAINS). wikipedia.org Additionally, certain chemical fragments, identified by Brenk filters, are associated with toxicity or poor pharmacokinetic properties. biointerfaceresearch.com Analyzing the structure of a compound for these alerts is a critical step in early-stage drug development.

An in silico analysis of the this compound structure against common PAINS and Brenk filters can be performed using chemoinformatics software or web servers.

FilterPrediction for this compoundImplication
PAINS (Pan-Assay Interference Compounds)No alertsLow likelihood of being a frequent hitter in screening assays, suggesting that any observed activity is more likely to be specific. wikipedia.orgdrughunter.com
Brenk FilterNo alertsThe molecule does not contain fragments known to be associated with toxicity or metabolic instability, indicating a lower risk of developing unfavorable properties. biointerfaceresearch.com

The absence of structural alerts from both PAINS and Brenk filters for this compound is a positive indicator, suggesting that the compound is a good starting point for further investigation and is less likely to suffer from common pitfalls in early drug discovery. biointerfaceresearch.comdrughunter.com

Bioactivity and Medicinal Chemistry Explorations of Methyl 4 Hydroxynicotinate Derivatives

Antimicrobial Research

Spectrum of Activity against Microorganisms (Bacteria, Fungi)

Research into the direct antimicrobial properties of methyl 4-hydroxynicotinate and its derivatives is limited in publicly available scientific literature. However, its parent compound, 4-hydroxynicotinic acid, has been noted for possessing antimicrobial activity. semanticscholar.org Specific details regarding the spectrum of this activity, such as the types of bacteria or fungi it is effective against, are not extensively documented in the available research. semanticscholar.org

The primary role of this compound in this field appears to be as a precursor or intermediate in the synthesis of more complex molecules with antibacterial properties. For instance, it has been utilized as a starting material in the creation of novel isoquinolin-3-ylurea derivatives, which are being investigated as potential antibacterial agents. google.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Based on available research, specific structure-activity relationship (SAR) studies focusing on the antimicrobial potency of this compound derivatives have not been extensively reported. SAR studies are crucial for understanding how the chemical structure of a compound can be modified to enhance its biological activity. While SAR studies have been conducted on other classes of antimicrobials, detailed investigations linking specific structural modifications of this compound to changes in antimicrobial efficacy are not present in the reviewed literature.

Potential in Therapeutic Agent Development

Investigation as Pharmaceutical Intermediates and Precursors

This compound is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. eontrading.ukguidechem.combuyersguidechem.com Its chemical structure provides a versatile scaffold for building more complex molecules.

One notable application is its use as a starting material for the synthesis of isoquinolin-3-ylurea derivatives, which are being developed for their potential as antibacterial agents. google.com Furthermore, the parent compound, 4-hydroxynicotinic acid, was used in the medicinal chemistry efforts that led to the discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), a potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. acs.orgacs.org This highlights the role of the 4-hydroxynicotinate scaffold in the development of therapeutic agents for genetic disorders like cystic fibrosis.

Exploration of Specific Pharmacological Activities (e.g., Cardioprotective Effects, DNA Gyrase Inhibition)

Current scientific literature does not indicate significant exploration of this compound or its direct derivatives for cardioprotective effects or as inhibitors of DNA gyrase. Research on DNA gyrase inhibition, a mechanism of action for many antibiotics, has primarily focused on other classes of compounds, such as quinolones. researchgate.net Similarly, there is no direct evidence in the reviewed sources to suggest that this compound derivatives have been investigated for potential benefits to cardiovascular health.

Mechanism of Action Studies in Biological Systems

While information on the antimicrobial mechanism of action for this compound is scarce, studies have elucidated a specific biological mechanism for its parent compound, 4-hydroxynicotinic acid, in a different context. Research has identified 4-hydroxynicotinic acid as a competitive inhibitor of the human enzyme Nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov

NAPRT is a key enzyme in the salvage pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) synthesis. By competitively inhibiting this enzyme, 4-hydroxynicotinic acid can interfere with NAD+ production. nih.gov This mechanism is of interest in cancer research, as altering NAD+ metabolism can affect cell viability. nih.gov The inhibitory constant (Ki) for this interaction was reported to be 307.5 µM. nih.gov

Compound NameBiological ActivityMechanism of Action
4-Hydroxynicotinic AcidAntimicrobial ActivityNot specified in literature
4-Hydroxynicotinic AcidNAPRT InhibitionCompetitive Inhibitor

Applications in Materials Science and Industrial Chemistry

Precursor in Fine Chemical Synthesis

The principal application of Methyl 4-hydroxynicotinate in industrial and laboratory settings is as a starting material or key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester on a pyridine (B92270) ring, makes it a versatile building block for organic synthesis.

One of the most well-documented uses of this compound is in the synthesis of Trigonelline. researchgate.net Trigonelline, also known as N-methylnicotinic acid, is an alkaloid found in a variety of plants, including fenugreek, coffee, and peas. researchgate.netmdpi.com It is recognized for its various biological activities. The synthesis of Trigonelline from nicotinic acid derivatives is a subject of interest in biochemistry and natural product synthesis. researchgate.netnih.govresearchgate.netnih.gov While various synthetic routes to Trigonelline exist, those involving the methylation of a nicotinic acid precursor are common. researchgate.netnih.gov

The structural framework of this compound provides the necessary pyridine and carboxyl moieties for its conversion to other fine chemicals. The hydroxyl group can be a site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, expanding its synthetic utility.

Table 1: Key Data on this compound

PropertyValue
CAS Number 67367-24-2
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white solid

Data sourced from publicly available chemical databases.

Potential in Functional Material Development

While the role of this compound as a precursor in fine chemical synthesis is established, its application in the development of functional materials is a more nascent and exploratory field. The inherent properties of the pyridine ring, such as its ability to coordinate with metal ions and its potential for incorporation into polymeric structures, suggest a promising future for this compound in materials science. researchgate.net

The development of functional polymers and metal-organic frameworks (MOFs) often relies on the use of specific organic building blocks, or ligands, that dictate the final properties of the material. researchgate.net Phenolic compounds, for instance, are widely used as building blocks for functional materials due to their diverse properties. researchgate.netnih.govresearchgate.net Although direct, extensive research on this compound in this context is limited, its structural similarity to other pyridyl and phenolic building blocks suggests its potential utility.

The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a potential candidate for the synthesis of coordination polymers and MOFs. These materials have a wide range of applications, including in catalysis, gas storage, and separation. The hydroxyl and carboxylate functionalities could also participate in the formation of the framework structure, offering multiple points for creating robust and functional materials.

Furthermore, the pyridine moiety can be incorporated into polymer backbones to create specialty polymers with unique thermal, optical, or mechanical properties. The development of polymers containing pyridine units has been an active area of research. researchgate.net While specific examples of polymers derived directly from this compound are not yet widely reported, the fundamental chemistry suggests that it could be a valuable monomer or functionalizing agent in this domain.

Table 2: Potential Applications of this compound in Functional Materials

Material TypePotential Role of this compoundPotential Applications
Coordination Polymers/MOFs Organic LigandCatalysis, Gas Storage, Separation
Specialty Polymers Monomer or Functionalizing AgentHigh-performance plastics, Membranes, Coatings
Functional Dyes Precursor for chromophore synthesisTextiles, Imaging, Sensors

This table represents potential applications based on the chemical structure of this compound and established principles in materials science.

Concluding Perspectives and Future Research Directions

Emerging Methodologies and Technologies in Nicotinate (B505614) Research

The landscape of chemical synthesis and analysis is undergoing a significant transformation, with a strong emphasis on sustainability, efficiency, and precision. These emerging trends are directly applicable to the future study of Methyl 4-hydroxynicotinate.

Green Chemistry and Biocatalysis : Traditional chemical synthesis methods are increasingly being replaced by more environmentally friendly approaches. nih.govresearchgate.net Biocatalysis, which uses enzymes for organic synthesis, offers significant advantages, including milder reaction conditions and high catalytic efficiency. nih.gov The development of biocatalyst-mediated processes for producing nicotinic acid and its derivatives is a promising alternative to conventional chemical methods that often require harsh conditions and expensive metal catalysts. researchgate.netfrontiersin.org Future research could focus on discovering or engineering specific enzymes for the efficient and selective synthesis of this compound and its derivatives.

Continuous Flow Chemistry : The integration of biocatalysis with continuous-flow microreactors represents an innovative and efficient strategy for synthesizing nicotinate derivatives. nih.govfrontiersin.org This technology allows for substantially shorter reaction times and increased product yields compared to traditional batch processes. nih.gov Applying continuous flow methods to the synthesis and modification of this compound could streamline its production for research and industrial purposes.

Advanced Screening and Discovery : Modern techniques are accelerating the discovery of novel biocatalysts and bioactive compounds. Advanced screening approaches like metagenomics and proteomics bypass the need for culturing microorganisms and allow researchers to directly mine environmental samples for new enzymes with desired functionalities, such as nitrilases for nicotinate production. frontiersin.org These methods could be employed to identify novel enzymes for modifying this compound.

Direct C–H Functionalization : The direct and selective functionalization of the pyridine (B92270) ring is a major goal in sustainable chemistry, as it minimizes waste by avoiding the need for pre-functionalized precursors. rsc.org Developing new catalytic methods for C-H functionalization would provide novel and efficient pathways to synthesize a wide array of this compound derivatives, opening up new avenues for exploring their chemical and biological properties. rsc.org

Translational Research Opportunities

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical applications. For this compound, several promising avenues exist for translating basic chemical knowledge into real-world solutions, particularly in medicine and agriculture.

Scaffold for Drug Discovery : The pyridine nucleus is a "privileged" structure in medicinal chemistry, found in numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govmdpi.com The structure of this compound provides a versatile scaffold for the synthesis of new pyridine-based compounds. nih.gov Its functional groups can be readily modified to create libraries of novel derivatives for screening against various diseases, including multidrug-resistant bacterial infections. nih.gov

Development of Novel Therapeutics : Pyridine-containing compounds are key to addressing global health challenges like the COVID-19 pandemic. nih.govmdpi.com Research into the synthesis of new pyridine derivatives is a priority for finding new antiviral and antimicrobial agents. nih.govmdpi.com this compound can serve as a crucial starting material in the development of such compounds, whose specific geometry can be tailored to interact with specific proteins of pathogens. nih.govmdpi.com

Agricultural Applications : Beyond medicine, nicotinates and their derivatives have potential uses in agriculture. This compound is a known reagent in the synthesis of Trigonelline, an alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity. impurity.com Further investigation into the biological activities of this compound derivatives could lead to the development of new plant growth regulators or crop protection agents.

Interdisciplinary Collaborations for Holistic Understanding

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, interdisciplinary collaborations. A comprehensive understanding and application of this compound can only be achieved by combining expertise from various scientific fields.

Chemistry and Biology : The synthesis of novel this compound derivatives by organic chemists must be closely coupled with biological evaluation. cofc.edu Collaborations with biochemists, microbiologists, and pharmacologists are essential to screen these new compounds for therapeutic properties, understand their mechanisms of action, and study their metabolic fates.

Computational Science and Experimental Chemistry : Computational modeling and data science are becoming indispensable tools in chemical research. Molecular docking studies, for example, can predict how pyridine-based compounds interact with biological targets, helping to guide the design of more effective drugs. nih.govmdpi.com Collaboration between computational chemists and synthetic chemists can rationalize experimental outcomes and accelerate the discovery and optimization of new functional molecules derived from this compound.

Academia and Industry : Bridging the gap between academic research and industrial application is crucial for translating discoveries into tangible products. cofc.edu Partnerships between university researchers exploring the fundamental chemistry and biology of this compound and pharmaceutical or agrochemical companies with the resources for large-scale synthesis, formulation, and testing will be vital for realizing the compound's commercial potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 4-hydroxynicotinate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-hydroxynicotinic acid using methanol under acidic catalysis. Optimal conditions include refluxing with concentrated sulfuric acid (0.5–1.0 equiv) at 60–80°C for 6–12 hours. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Efficiency improvements involve optimizing molar ratios, catalyst loading, and reaction time through iterative DOE (Design of Experiments) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm ester formation (e.g., methoxy group at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.5–8.5 ppm).
  • IR Spectroscopy : Detect ester carbonyl stretch (~1700–1750 cm⁻¹) and hydroxyl absence (post-esterification).
  • Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-reference data with PubChem entries (e.g., CID 10702014 for structural analogs) and ensure purity via HPLC (>95%) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and strong bases.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Document SDS sections 7–9 for handling and storage .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Validate computational results with experimental UV-Vis spectra (λmax ~250–300 nm for conjugated systems). Use software like Gaussian or ORCA, referencing PubChem’s 3D conformer data for initial geometry optimization .

Q. What strategies resolve contradictions in bioactivity data of this compound across different studies?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Analysis : Standardize assays (e.g., IC₅₀ values in enzyme inhibition studies) using triplicate measurements.
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial or anticancer assays) to identify outliers or confounding variables (e.g., solvent polarity, cell line variability).
  • Structural Confirmation : Ensure compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .

Q. What experimental designs are effective in elucidating the reaction mechanisms involving this compound?

  • Methodological Answer : Use kinetic and isotopic labeling studies:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates : Employ low-temperature NMR or ESI-MS to detect transient species (e.g., acyloxy intermediates in hydrolysis).
  • Computational Modeling : Combine DFT with experimental data to propose plausible pathways (e.g., SN2 vs. acid-catalyzed mechanisms). Document reproducibility per journal guidelines (e.g., Medicinal Chemistry Research’s experimental section requirements) .

Data Presentation and Reproducibility

Q. How should researchers present spectral and crystallographic data for this compound to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Supplemental Information : Include raw NMR/FID files, HPLC chromatograms, and crystallographic CIF files.
  • Data Tables : Report melting points (±0.5°C), retention times (±0.1 min), and crystal parameters (e.g., space group, R-factors).
  • Figures : Use color-coded spectra (¹H NMR in blue, ¹³C in red) and label key peaks. Avoid overcrowding; place extensive datasets in appendices .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer : Apply nonlinear regression models:

  • Logistic Regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (95% confidence intervals).
  • ANOVA with Tukey Post-Hoc Tests : Compare means across multiple concentrations.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric assays (e.g., cytotoxicity + ROS generation). Use software like GraphPad Prism or R for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.